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Compound of Interest

Compound Name: FT113

Cat. No.: B607559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent fatty acid synthase (FASN)

inhibitors: FT113, a preclinical compound, and TVB-2640 (denifanstat), a clinical-stage drug

candidate. This document summarizes their mechanisms of action, presents available

quantitative data from preclinical and clinical studies, outlines experimental protocols, and

visualizes key pathways and workflows.

Introduction
Fatty acid synthase (FASN) is a key enzyme in the de novo lipogenesis pathway, responsible

for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal physiology, FASN is

primarily active in the liver and adipose tissue. However, in various pathological conditions,

including metabolic diseases and cancer, FASN is often upregulated, contributing to disease

progression. Consequently, FASN has emerged as a promising therapeutic target.

This guide focuses on two small molecule FASN inhibitors:

FT113: A potent and orally active preclinical FASN inhibitor.

TVB-2640 (Denifanstat): A first-in-class, orally bioavailable FASN inhibitor that has advanced

to clinical trials for multiple indications, including non-alcoholic steatohepatitis (NASH), acne,

and various cancers.
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Mechanism of Action: FASN Inhibition
Both FT113 and TVB-2640 exert their therapeutic effects by inhibiting the enzymatic activity of

FASN. By blocking this enzyme, these inhibitors prevent the synthesis of palmitate, a saturated

fatty acid that serves as a building block for more complex lipids. The downstream effects of

FASN inhibition are multifaceted and include:

Reduction of lipid accumulation: In conditions like NASH, inhibiting FASN can decrease the

buildup of fat in the liver.

Induction of apoptosis in cancer cells: Many cancer cells are dependent on de novo

lipogenesis for membrane synthesis and signaling molecules. Blocking this pathway can

lead to cell death.[1]

Anti-inflammatory effects: FASN inhibition can modulate inflammatory pathways.

The following diagram illustrates the central role of FASN in lipogenesis and the point of

intervention for inhibitors like FT113 and TVB-2640.
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FASN Signaling Pathway and Point of Inhibition.

Preclinical Data: FT113
FT113 is a potent FASN inhibitor identified through high-throughput screening.[2] Its preclinical

activity has been characterized in biochemical and cellular assays.
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Quantitative Preclinical Data for FT113
Parameter Value Cell Line/System Reference

FASN Inhibition (IC50) 213 nM
Recombinant human

FASN enzyme
[2]

Cellular FASN Activity

(IC50)
90 nM

BT474 (Breast

Cancer)
[2]

Anti-proliferative

Activity (IC50)
47 nM

PC3 (Prostate

Cancer)
[2]

Anti-proliferative

Activity (IC50)
26 nM MV-411 (Leukemia) [2]

Experimental Protocols: FT113 Preclinical Studies
The following protocols are based on the methodologies described in the primary research

article for FT113.[2]

FASN Enzyme Inhibition Assay:

Recombinant human FASN enzyme is incubated with varying concentrations of FT113.

The reaction is initiated by the addition of acetyl-CoA and radiolabeled malonyl-CoA.

The reaction is allowed to proceed for a specified time at 37°C.

The reaction is stopped, and the amount of radiolabeled palmitate produced is quantified

using a scintillation counter.

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular FASN Activity Assay (BT474 cells):

BT474 cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with varying concentrations of FT113 for a specified duration.
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Radiolabeled acetate is added to the culture medium.

After incubation, cells are harvested, and lipids are extracted.

The incorporation of radiolabeled acetate into the lipid fraction is measured to determine the

rate of de novo lipogenesis.

IC50 values are determined from the dose-response curve.

Anti-proliferative Assay (PC3 and MV-411 cells):

PC3 or MV-411 cells are seeded in 96-well plates.

Cells are treated with a range of FT113 concentrations.

After a 72-hour incubation period, cell viability is assessed using a standard method such as

the CellTiter-Glo® Luminescent Cell Viability Assay.

IC50 values are calculated based on the reduction in cell viability.
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Generalized Workflow for Preclinical Evaluation of FT113.

Clinical Trial Information: TVB-2640 (Denifanstat)
TVB-2640, now known as denifanstat, has been evaluated in multiple clinical trials across a

range of therapeutic areas.

Quantitative Clinical Data for TVB-2640 (Denifanstat)
Phase 2a FASCINATE-1 Trial in NASH (12 weeks)[3][4]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b607559?utm_src=pdf-body-img
https://www.benchchem.com/product/b607559?utm_src=pdf-body
https://appliedradiology.com/articles/fascinate-phase-2a-trial-evaluating-tvb-2640-shows-reduced-excess-liver-fat
https://pubmed.ncbi.nlm.nih.gov/34310978/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Placebo TVB-2640 (25 mg) TVB-2640 (50 mg)

Relative Change in

Liver Fat (MRI-PDFF)
+4.5% -9.6%

-28.1% (p=0.001 vs

placebo)

≥30% Reduction in

Liver Fat
11% 23%

61% (p<0.001 vs

placebo)

Phase 3 Trial in Moderate to Severe Acne (12 weeks)[5][6][7][8]

Endpoint Placebo Denifanstat (50 mg)

IGA Treatment Success Rate 14.58% 33.17% (p<0.0001)

Reduction in Total Lesions - 57.38%

Reduction in Inflammatory

Lesions
- 63.45%

Reduction in Non-inflammatory

Lesions
- 51.85%

Experimental Protocols: TVB-2640 (Denifanstat) Clinical
Trials
FASCINATE-1 (NCT03938246) - Phase 2a in NASH:[3][4]

Study Design: A randomized, placebo-controlled, single-blind study.

Participants: Adults with ≥8% liver fat (assessed by MRI-PDFF) and evidence of liver fibrosis.

Intervention: Ninety-nine patients were randomized to receive placebo, 25 mg of TVB-2640,

or 50 mg of TVB-2640 orally once daily for 12 weeks.

Primary Endpoints: Safety and relative change in liver fat after treatment.

Key Assessments: Liver fat content was measured using magnetic resonance imaging-

proton density fat fraction (MRI-PDFF) at baseline and at the end of treatment.
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Phase 3 Trial in Acne (NCT06192264):[7][9]

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

Participants: 480 patients with moderate to severe acne (IGA scores of 3 or 4).

Intervention: Patients were randomized 1:1 to receive either 50 mg of denifanstat or placebo

orally once daily for 12 weeks.

Primary Endpoints:

Percentage of patients achieving treatment success (IGA score of 0 or 1 with at least a 2-

point decrease from baseline).

Percentage change in total lesion count.

Percentage change in inflammatory lesion count.

Key Assessments: Investigator's Global Assessment (IGA) and lesion counts were

performed at baseline and at specified follow-up visits.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.dermatologytimes.com/view/ascletis-presents-positive-phase-3-data-for-denifanstat-in-moderate-to-severe-acne
https://www.hcplive.com/view/new-phase-3-data-suggest-denifanstat-effective-moderate-to-severe-acne
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening

Treatment Phase

Endpoint Evaluation

Informed Consent

Inclusion/Exclusion Criteria Assessment

Baseline Assessments (e.g., MRI-PDFF, IGA)

Randomization

Drug Administration (TVB-2640 or Placebo)

Safety Monitoring

Follow-up Assessments

Primary and Secondary Endpoint Analysis

Statistical Analysis

Click to download full resolution via product page

Generalized Workflow for TVB-2640 Clinical Trials.
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Comparison Summary
Feature FT113 TVB-2640 (Denifanstat)

Development Stage Preclinical
Clinical (Phase 3 completed for

some indications)

Mechanism of Action FASN Inhibitor FASN Inhibitor

Potency (FASN IC50) 213 nM (biochemical)
Data not publicly available in a

comparable format

Indications Studied Cancer (preclinical)
NASH, Acne, Glioblastoma,

other cancers (clinical)

Clinical Data Not available
Positive Phase 2 and 3 data in

NASH and acne

Route of Administration Oral (in preclinical models) Oral

Conclusion
FT113 and TVB-2640 (denifanstat) are both potent inhibitors of FASN, a key enzyme in de

novo lipogenesis. FT113 has demonstrated promising activity in preclinical cancer models,

though it has not yet advanced to clinical trials. In contrast, TVB-2640 has a more extensive

development history, with a growing body of clinical evidence supporting its efficacy and safety

in metabolic and dermatological conditions, as well as in oncology.

For researchers in the field of metabolic diseases and oncology, both molecules represent

important tools for studying the role of FASN in disease. The preclinical data for FT113
provides a basis for further investigation into its potential as a therapeutic agent. The clinical

trial data for TVB-2640 offers valuable insights into the therapeutic potential and safety profile

of FASN inhibition in humans. As more data becomes available, a clearer picture of the

comparative efficacy and safety of these and other FASN inhibitors will emerge, paving the way

for novel treatments for a range of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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